molecular formula C11H13N3O4 B556468 Acetylalanine 4-nitroanilide CAS No. 35978-75-7

Acetylalanine 4-nitroanilide

Cat. No. B556468
CAS RN: 35978-75-7
M. Wt: 251.24 g/mol
InChI Key: ABYZSYDGJGVCHS-ZETCQYMHSA-N
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Description

Acetylalanine 4-nitroanilide (AA4NA) is a synthetic compound that has been widely used in scientific research . It is derived from the amino acid alanine and plays a significant role in the synthesis of peptides, proteins, and various biomolecules . By binding to the active sites of these biomolecules, it exerts a notable influence, resulting in alterations to their structure and activity .


Synthesis Analysis

The synthesis of anilines, such as AA4NA, involves various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .


Molecular Structure Analysis

The molecular formula of AA4NA is C11H13N3O4, and it has a molecular weight of 251.24 . It has played a crucial role in unraveling the intricate structure and function of proteins and enzymes .


Chemical Reactions Analysis

AA4NA has been utilized in various chemical reactions. For instance, it has been used as a test substrate and its hydrolysis was determined by UV spectroscopic measurements . Moreover, the chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years .


Physical And Chemical Properties Analysis

AA4NA appears as an off-white to yellow powder . The loss on drying is ≤ 0.5% .

Scientific Research Applications

  • Enzyme Characterization : Acetylalanine 4-nitroanilide has been used to study enzymes like N-acetylalanine aminopeptidase from human erythrocytes, revealing its specificity in liberating N-acetylalanine from peptides (Schoenberger & Tschesche, 1981). Similarly, studies on acyl-peptide hydrolase from rat liver have utilized acetylalanine 4-nitroanilide to understand enzyme kinetics and reaction mechanisms (Kobayashi & Smith, 1987).

  • Biodegradation Studies : Research has also been conducted on the biodegradation potential of bacterial cultures for removing 4-nitroaniline, a product of acetylalanine 4-nitroanilide, from textile dye wastewater, highlighting the environmental applications of these studies (Khalid, Arshad, & Crowley, 2009).

  • Enzyme Inhibition Research : Additionally, acetylalanine 4-nitroanilide has been used in studies to measure enzyme inhibition, such as in the case of acetylcholinesterase inhibition by phosphoric 4-nitroanilides (Bollinger, Levy-Serpier, Debord, & Pénicaut, 1990).

  • Analyzing Enzymatic Reactions : The compound has also played a role in studies focused on understanding the enzymatic acetylation of amines, serving as a substrate to observe acetylation reactions (Tabor, Mehler, & Stadtman, 1953).

  • Understanding Hydrolysis Mechanisms : Furthermore, studies have investigated the hydrolysis mechanism of oligopeptide-4-nitroanilides, providing insights into the chemical processes involving acetylalanine 4-nitroanilide (Fischer, Küllertz, & Barth, 1978).

Safety And Hazards

AA4NA should be handled with care. It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

Future Directions

The chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies . Future directions required for understanding this model reaction have been provided in this particular study .

properties

IUPAC Name

(2S)-2-acetamido-N-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-7(12-8(2)15)11(16)13-9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,12,15)(H,13,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYZSYDGJGVCHS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189532
Record name Acetylalanine 4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylalanine 4-nitroanilide

CAS RN

35978-75-7
Record name Acetylalanine 4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylalanine 4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ÖL Schönberger, H Tschesche - 1981 - degruyter.com
… The enzyme exhibits an aminopeptidase-like activity with release of 7V-acetylalanine in order of decreasing activity from Nacetylalanine-4-nitroanilide, TV-acetylalanyl-alanylalanine, 7V…
Number of citations: 37 www.degruyter.com
W Hoffmann, A Hüttermann - Journal of Biological Chemistry, 1975 - Elsevier
… Amino Acids as Substrates- Very low activities were observed when 4-nitroanilides of the following N-acylated amino acids were used as substrates: for N-acetylalanine-4-nitroanilide, a …
Number of citations: 27 www.sciencedirect.com
EH Reimerdes - Journal of Dairy Science, 1983 - Elsevier
The scientific literature on milk proteases, along with recent findings in the author's laboratory, are summarized and reviewed comprehensively. Emphasis is on detection of proteolytic …
Number of citations: 48 www.sciencedirect.com

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